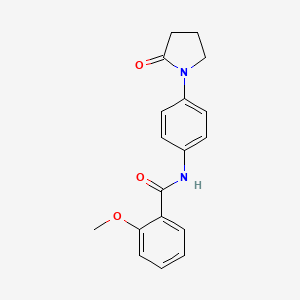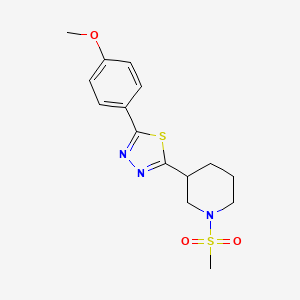
2-(4-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Antimicrobial Applications
The synthesis and study of 1,3,4-thiadiazole derivatives, including compounds similar to 2-(4-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole, have demonstrated significant potential in antimicrobial applications. These compounds have been investigated for their antibacterial and antifungal properties. For instance, the synthesis of new derivatives has been directed towards enhancing antimicrobial efficacy, showcasing the potential of thiadiazole compounds in combating microbial resistance. The design and synthesis of these compounds aim at generating novel agents with potential antibacterial and antifungal activities (Ameen & Qasir, 2017).
Photodynamic Therapy for Cancer Treatment
The development of compounds based on 1,3,4-thiadiazole structures extends into the realm of photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with thiadiazole groups highlighted their potential as Type II photosensitizers. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them promising candidates for PDT in cancer treatment. Their effectiveness in generating singlet oxygen and stability under light exposure underscores their applicability in targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Further exploration into 1,3,4-thiadiazole derivatives has unveiled their potential in exhibiting anticancer activity. The structural modification and synthesis of these compounds have been geared towards identifying candidates with potent antiproliferative effects against various cancer cell lines. This research direction emphasizes the therapeutic potential of 1,3,4-thiadiazole compounds in oncology, aiming at discovering novel chemotherapeutic agents that could offer alternative treatment options for cancer (Al-Said et al., 2011).
特性
IUPAC Name |
2-(4-methoxyphenyl)-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-21-13-7-5-11(6-8-13)14-16-17-15(22-14)12-4-3-9-18(10-12)23(2,19)20/h5-8,12H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLSGDUDNXYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2743083.png)
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)
![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)
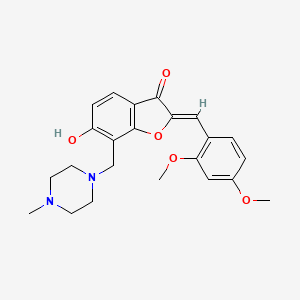
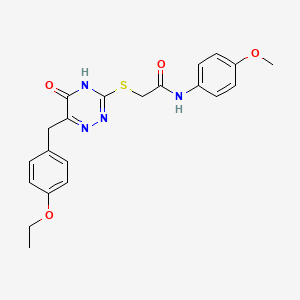

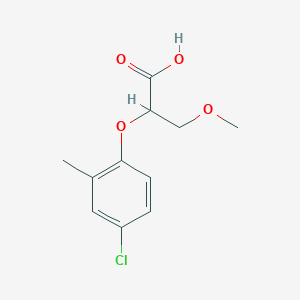
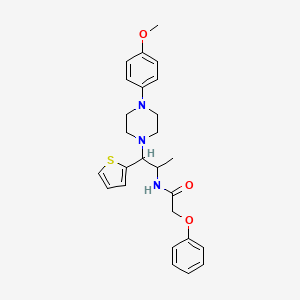
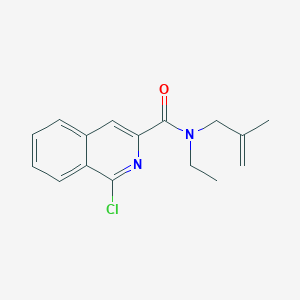
![2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2743100.png)
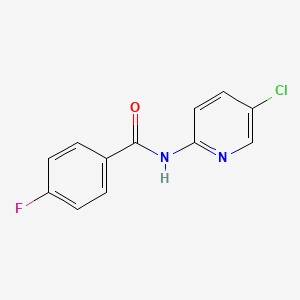
![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)

